molecular formula C18H34O3 B1216028 10-Oxooctadecanoic acid CAS No. 4158-12-7

10-Oxooctadecanoic acid

Cat. No.: B1216028
CAS No.: 4158-12-7
M. Wt: 298.5 g/mol
InChI Key: BGKROBBCCGUUCF-UHFFFAOYSA-N
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Description

10-Oxooctadecanoic acid, also known as 10-Ketostearic acid, is a long-chain fatty acid with the molecular formula C18H34O3. It is characterized by the presence of a keto group at the tenth carbon of the octadecanoic acid chain. This compound is a metabolite found in human blood plasma and is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .

Biochemical Analysis

Biochemical Properties

10-Oxooctadecanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, including acyl-CoA oxidase and acyl-CoA dehydrogenase, which are involved in the β-oxidation pathway. These enzymes catalyze the oxidation of this compound, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, this compound can be a substrate for lipoxygenases, which convert it into hydroperoxy derivatives that participate in signaling pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to activate transient receptor potential vanilloid 1 (TRPV1) channels, leading to increased calcium influx and subsequent activation of downstream signaling pathways . This activation can enhance energy metabolism and promote the browning of white adipose tissue, which is associated with increased thermogenesis and energy expenditure. Furthermore, this compound can modulate the expression of genes involved in lipid metabolism and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates TRPV1 channels, which are involved in calcium signaling. The increased calcium influx triggers various downstream effects, including the activation of protein kinase C and the modulation of gene expression . Additionally, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, leading to reduced fatty acid synthesis and increased fatty acid oxidation . These molecular interactions contribute to the compound’s overall effects on cellular metabolism and energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . In in vitro studies, this compound has been shown to exert acute effects on cellular metabolism, including increased energy expenditure and enhanced lipid oxidation . Long-term studies in animal models have demonstrated that chronic administration of this compound can lead to sustained improvements in metabolic health, including reduced adiposity and improved insulin sensitivity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance energy metabolism and promote weight loss without causing adverse effects . At higher doses, this compound may induce toxicity, including liver damage and oxidative stress . It is important to determine the optimal dosage that maximizes the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including β-oxidation and lipoxygenase pathways. In the β-oxidation pathway, it is oxidized by acyl-CoA oxidase and acyl-CoA dehydrogenase to produce acetyl-CoA . In the lipoxygenase pathway, this compound is converted into hydroperoxy derivatives that participate in signaling pathways . These metabolic pathways highlight the compound’s role in energy production and cellular signaling.

Transport and Distribution

Within cells, this compound is transported and distributed by various transporters and binding proteins. It can be taken up by cells through fatty acid transport proteins and incorporated into cellular membranes . Once inside the cell, this compound can be transported to different cellular compartments, including mitochondria and peroxisomes, where it undergoes further metabolism . The distribution of this compound within cells is crucial for its biological activity and effects on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and peroxisomes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In mitochondria, this compound is involved in β-oxidation, while in peroxisomes, it participates in lipid metabolism and signaling . The subcellular localization of this compound is essential for its role in cellular metabolism and energy homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Oxooctadecanoic acid can be synthesized through the oxidation of 10-hydroxyoctadecanoic acid. One common method involves dissolving 10-hydroxyoctadecanoic acid in dichloromethane and adding Dess-Martin oxidant and sodium bicarbonate. The mixture is stirred overnight at room temperature to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-Oxooctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of shorter-chain fatty acids and other oxidation products.

    Reduction: Reduction of the keto group can yield 10-hydroxyoctadecanoic acid.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Dess-Martin oxidant, sodium bicarbonate, and dichloromethane.

    Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.

    Substitution: Nucleophiles such as hydrazine or hydroxylamine.

Major Products

    Oxidation: Shorter-chain fatty acids, aldehydes, and carboxylic acids.

    Reduction: 10-Hydroxyoctadecanoic acid.

    Substitution: Hydrazones or oximes, depending on the nucleophile used.

Scientific Research Applications

10-Oxooctadecanoic acid has several applications in scientific research:

Comparison with Similar Compounds

10-Oxooctadecanoic acid is similar to other long-chain fatty acids but is unique due to the presence of the keto group at the tenth carbon. Similar compounds include:

This compound stands out due to its specific structure, which imparts unique reactivity and biological roles.

Properties

IUPAC Name

10-oxooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKROBBCCGUUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194416
Record name Octadecanoic acid, 10-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 10-Oxooctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4158-12-7
Record name 10-Ketostearic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4158-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 10-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004158127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 10-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Oxooctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76 °C
Record name 10-Oxooctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The procedure of Example 1, supra., is repeated except that the linoleic acid as used therein is replaced with an equal weight of oleic acid. The products, 10-ketostearic acid and 10-hydroxystearic acid, are obtained as follows:
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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